physical properties of 2-Bromo-4-fluorothiophene
physical properties of 2-Bromo-4-fluorothiophene
An In-depth Technical Guide to 2-Bromo-4-fluorothiophene: Properties, Synthesis, and Applications
Introduction
2-Bromo-4-fluorothiophene is a halogenated heterocyclic compound that has emerged as a significant and versatile building block in the fields of medicinal chemistry and material science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a synthetically versatile bromine atom on the thiophene ring, make it a valuable precursor for the synthesis of complex molecular architectures. The thiophene moiety itself is a well-established pharmacophore, ranking prominently in FDA-approved pharmaceuticals, which underscores the importance of its derivatives.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-fluorothiophene, detailed experimental insights, and its applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical characteristics of 2-Bromo-4-fluorothiophene are fundamental to its handling, storage, and application in synthetic chemistry. As a liquid at room temperature, its properties dictate the appropriate experimental conditions for reactions and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂BrFS | [2][3] |
| Molecular Weight | 181.02 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 60 °C at 37 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.564 | [4] |
| Flash Point | 47.0 °C | [4] |
| Storage Conditions | Store at 0-10°C, often recommended frozen (below 0°C) under an inert gas. Air and heat sensitive. | [1][4] |
Synthesis and Purification
The synthesis of 2-Bromo-4-fluorothiophene is not trivial due to the need for regioselective halogenation. A common and effective strategy involves the directed lithiation of a suitably protected or substituted thiophene precursor, followed by quenching with an electrophilic bromine source. This approach provides excellent control over the position of bromination.
Rationale for Synthetic Strategy
The choice of a directed lithiation pathway is dictated by the directing effects of substituents on the thiophene ring. Direct bromination of 3-fluorothiophene would likely lead to a mixture of isomers. By using a strong base like n-butyllithium (n-BuLi) at low temperatures, a proton can be selectively abstracted at the most acidic position (adjacent to the sulfur atom), creating a lithiated intermediate. This intermediate can then be trapped with bromine to yield the desired 2-bromo isomer with high selectivity. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.
Experimental Protocol: Synthesis of 2-Bromo-4-fluorothiophene
This protocol is a representative method based on established organometallic chemistry principles for thiophenes.
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether or THF.
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Starting Material: 3-Fluorothiophene is dissolved in the anhydrous solvent and the solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-4-fluorothiophene intermediate.
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Bromination: A solution of bromine (1.1 equivalents) in anhydrous solvent is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The characteristic red-brown color of bromine should disappear upon addition. The reaction is stirred for an additional 1-2 hours at -78 °C.
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Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Bromo-4-fluorothiophene.[5]
Chemical Reactivity and Applications
The synthetic utility of 2-Bromo-4-fluorothiophene lies in the differential reactivity of its C-Br and C-F bonds. The carbon-bromine bond is significantly more reactive in metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the fluorine atom untouched.
This selective reactivity makes it an ideal substrate for reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecules from simpler precursors.
Application in Suzuki Coupling
The Suzuki coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst, is a prime example of 2-Bromo-4-fluorothiophene's utility. The bromine atom readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position.
This strategic functionalization is crucial in:
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Drug Discovery: Building libraries of novel compounds for screening against biological targets. The fluorinated thiophene core can impart desirable metabolic stability and binding properties.[1]
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Material Science: Synthesizing conjugated polymers and small molecules for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]
Spectroscopic Data and Structural Elucidation
Structural confirmation of 2-Bromo-4-fluorothiophene relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.
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¹H NMR: The spectrum will show two doublets in the aromatic region (typically δ 6.5-7.5 ppm). Each signal corresponds to one of the two protons on the thiophene ring. The coupling constants will be informative; a larger coupling constant would be expected between the two ring protons, and smaller couplings will be observed due to the interaction with the ¹⁹F nucleus.
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¹³C NMR: Four distinct signals are expected for the thiophene ring carbons. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C4 and C2, respectively) will be significantly affected. The C-F bond will result in a large one-bond coupling constant (¹JCF).
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IR Spectroscopy: The infrared spectrum provides information about the functional groups present. Key absorption bands would include:
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, which is a definitive indicator of a monobrominated compound. The exact mass would be 179.9044 Da.[4]
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling 2-Bromo-4-fluorothiophene.
-
Hazards: The compound is a flammable liquid and vapor (H226).[4] It is also reported to cause skin and eye irritation.[7][8]
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[8][9] All ignition sources should be eliminated from the work area, and equipment should be properly grounded to prevent static discharge.[1][10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.[4][9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-10°C) is recommended.[4]
Conclusion
2-Bromo-4-fluorothiophene is a high-value synthetic intermediate with a well-defined set of physical and chemical properties. Its utility is primarily driven by the ability to undergo selective cross-coupling reactions at the C-Br bond, making it a powerful tool for constructing complex molecular frameworks. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is crucial for its safe and effective use in research and development across the pharmaceutical and material science industries.
References
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2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie . Loba Chemie. [Link]
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2-Bromo-4-fluorothioanisole | C7H6BrFS | CID 10955112 - PubChem . National Center for Biotechnology Information. [Link]
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2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem . National Center for Biotechnology Information. [Link]
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2-Bromothiophene | C4H3BrS | CID 13851 - PubChem . National Center for Biotechnology Information. [Link]
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2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem . National Center for Biotechnology Information. [Link]
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A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF - ResearchGate . ResearchGate. [Link]
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